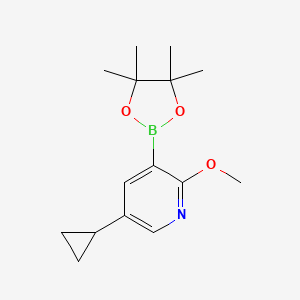

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted with a cyclopropyl group at the 5-position, a methoxy group at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks .

Properties

Molecular Formula |

C15H22BNO3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

5-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-11(10-6-7-10)9-17-13(12)18-5/h8-10H,6-7H2,1-5H3 |

InChI Key |

NXDMIRXYTNYMNC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Pyridine derivatives substituted with methoxy and cyclopropyl groups.

- Boron reagents such as bis(pinacolato)diboron (B2pin2).

- Catalysts, commonly palladium-based, for borylation.

- Bases such as potassium acetate or potassium phosphate.

- Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

General Synthetic Route

Synthesis of 5-Cyclopropyl-2-methoxypyridine:

- The cyclopropyl group is introduced at the 5-position of 2-methoxypyridine via directed lithiation followed by reaction with cyclopropyl halides or via cross-coupling methods.

- Alternatively, cyclopropyl-substituted pyridine derivatives can be prepared by catalytic cross-coupling of halogenated methoxypyridines with cyclopropyl organometallic reagents.

Borylation to Introduce the Pinacol Boronate Ester:

- The 3-position of the pyridine ring is functionalized with the boronate ester group using palladium-catalyzed Miyaura borylation.

- Typical conditions involve treating the halogenated intermediate (e.g., 3-bromo-5-cyclopropyl-2-methoxypyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base, and an appropriate solvent.

- The reaction proceeds under mild heating (80–100 °C) for several hours to afford the boronate ester.

-

- The crude product is purified by column chromatography or recrystallization to obtain the pure 5-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclopropylation | Cyclopropyl halide, n-BuLi or Pd catalyst | THF or DMF | 0–25 °C | 2–4 h | 70–85 | Directed lithiation or Pd-catalyzed cross-coupling |

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane or DMF | 80–100 °C | 6–12 h | 65–90 | Miyaura borylation, inert atmosphere |

| Purification | Silica gel chromatography | - | Room temp | - | - | Use of gradient elution for purity |

Research Discoveries and Literature Insights

- The Miyaura borylation reaction is the most widely used and efficient method for installing the pinacol boronate ester group on heteroaryl systems such as pyridine derivatives. The choice of catalyst and base critically influences the yield and selectivity.

- Cyclopropyl substitution on the pyridine ring can influence electronic properties, affecting the reactivity of the borylation step. Optimizing the lithiation or cross-coupling conditions is essential to avoid side reactions.

- The pinacol boronate ester moiety is favored for its stability and ease of handling compared to free boronic acids, which are prone to hydrolysis.

- Industrial scale synthesis often requires fine-tuning of reaction parameters such as temperature, catalyst loading, and solvent volume to maximize yield and minimize impurities.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The dioxaborolane moiety can participate in Suzuki coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions

Scientific Research Applications

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

Medicine: Investigated for its potential use in anticancer drugs and enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The pyridine ring can interact with various biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyridine-based boronic esters, which vary in substituent type, position, and electronic/steric profiles. Key structural analogues include:

Key Observations :

- Substituent Position : The 3-position boronate in the target compound contrasts with analogues bearing boronate groups at the 4- or 5-positions (e.g., ), which may alter coupling efficiency due to steric accessibility.

- Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents significantly influence the boronate’s electrophilicity and reaction rates in cross-coupling .

Reactivity in Cross-Coupling Reactions

Comparative studies highlight the impact of substituents on Suzuki-Miyaura coupling efficiency:

- Target Compound : Demonstrates moderate reactivity due to the balance between methoxy’s electron-donating effect (enhancing boronate stability) and cyclopropyl’s steric hindrance (slowing oxidative addition) .

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Higher reactivity in couplings with aryl halides, attributed to minimal steric hindrance.

- 2-Chloro-5-boronate Pyridine : Faster coupling rates with electron-rich partners due to chloro’s electron-withdrawing nature, increasing boronate electrophilicity.

Biological Activity

5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic ester compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 2460671-85-4 |

| Molecular Formula | C15H22BNO3 |

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | 3-Cyclopropyl-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)OC |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the boronic ester allows it to participate in Suzuki-Miyaura cross-coupling reactions, which can lead to the formation of biologically relevant compounds.

Key Mechanisms:

- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which is crucial for drug metabolism .

- Kinase Inhibition : The compound has demonstrated inhibitory activity against kinases such as GSK-3β and IKK-β. Inhibitory concentrations (IC50) for these kinases have been reported in the nanomolar range .

Anticancer Potential

Preliminary studies suggest that 5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibits anticancer properties. It has been tested against various cancer cell lines with promising results.

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.34 | Potent inhibition observed |

| A549 (Lung Cancer) | >50 | Limited efficacy noted |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. It has shown potential against several bacterial strains and fungi in vitro.

Case Studies

- Study on CYP Inhibition : A study evaluated the impact of this compound on CYP3A4 activity. It was found that at a concentration of 10 µM, there was significant inhibition observed with a time-dependent effect indicating possible reactive metabolite formation .

- Kinase Inhibition Study : Another study focused on the inhibitory effects on GSK-3β and IKK-β. The results indicated that modifications in the structure could lead to enhanced potency against these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.